molecular formula C11H11FN2OS B14763327 5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine

5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine

Cat. No.: B14763327
M. Wt: 238.28 g/mol
InChI Key: PGNLRBFIYRMGTA-UHFFFAOYSA-N
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Description

5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine typically involves organic synthesis methods. One common route is the reaction of 2-aminothiazole with 2-ethoxy-5-fluorobenzoyl chloride under alkaline conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring. Common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule. It may be tested for its ability to inhibit specific enzymes or pathways involved in disease progression.

    Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:

    Similar Compounds: Other thiazole derivatives include 5-(2-fluorophenyl)-1,3-thiazol-2-amine and 5-(3-fluorophenyl)thiazol-2-amine.

    Uniqueness: The presence of both an ethoxy group and a fluorine atom on the phenyl ring of this compound may confer unique chemical and biological properties.

Properties

Molecular Formula

C11H11FN2OS

Molecular Weight

238.28 g/mol

IUPAC Name

5-(2-ethoxy-5-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2OS/c1-2-15-9-4-3-7(12)5-8(9)10-6-14-11(13)16-10/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

PGNLRBFIYRMGTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C2=CN=C(S2)N

Origin of Product

United States

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